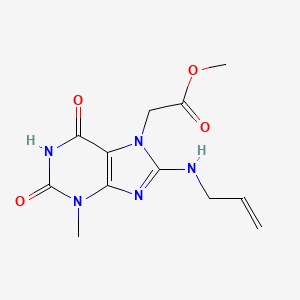

methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Description

This compound belongs to the class of purine-2,6-dione derivatives, characterized by a xanthine core modified at positions 3 (methyl group), 7 (acetate ester), and 8 (allylamino substituent).

Properties

IUPAC Name |

methyl 2-[3-methyl-2,6-dioxo-8-(prop-2-enylamino)purin-7-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c1-4-5-13-11-14-9-8(17(11)6-7(18)21-3)10(19)15-12(20)16(9)2/h4H,1,5-6H2,2-3H3,(H,13,14)(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEHDSZFEAFTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 22738-16-5 |

| Molecular Formula | C13H16N4O3 |

| Molecular Weight | 276.29 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 320 °C |

| Melting Point | Not available |

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and enzymatic pathways. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases such as Alzheimer's disease (AD).

Inhibitory Activity

Recent studies have reported that methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate shows promising AChE inhibitory activity. The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, which is a critical parameter in assessing the potency of potential therapeutic agents.

Table: AChE Inhibition Potency

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Methyl 2-(8-(allylamino)-3-methyl...) | 29.46 ± 0.31 | High |

| Donepezil (Control) | 0.5 | Standard |

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, likely attributed to its ability to cross the blood-brain barrier (BBB). This is essential for compounds targeting central nervous system disorders. Studies indicate that derivatives with similar purine structures exhibit antioxidant properties, reducing oxidative stress in neuronal cells.

Study on AChE Inhibition

In a study published in Frontiers in Pharmacology, researchers synthesized various derivatives of purine compounds and evaluated their AChE inhibitory activities. Methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate was among the most potent inhibitors identified, demonstrating significant selectivity towards AChE over butyrylcholinesterase (BuChE) .

Molecular Docking Studies

Molecular docking studies revealed that the compound binds effectively at the active site of AChE, forming hydrogen bonds with key amino acid residues. This binding affinity correlates with its observed inhibitory activity, providing insights into its potential as a therapeutic agent against AD.

Comparison with Similar Compounds

Structural Modifications at Position 8

The substituent at position 8 significantly impacts physicochemical and pharmacological properties. Key analogs include:

Table 1: Substituent Effects at Position 8

*Calculated based on molecular formula C₁₁H₁₃N₅O₄.

Key Observations :

- Allylamino Group: Introduces unsaturation, enabling conjugation or further functionalization. This contrasts with saturated alkylamino groups (e.g., diethylamino), which may reduce metabolic degradation .

- Bromo Substituent : Enhances stability under acidic conditions but reduces solubility, limiting bioavailability .

- Aminopiperidinyl: Found in linagliptin-related impurities, this group is associated with DPP-4 inhibition but introduces steric hindrance .

Stability and Degradation

- Acidic Degradation: The methyl ester group in the target compound is susceptible to hydrolysis, similar to linagliptin derivatives, which degrade via imine hydrolysis under acidic conditions . Allylamino may slow degradation compared to unsubstituted analogs.

- Oxidative Stability: The allyl group’s unsaturation could increase susceptibility to oxidation, unlike saturated alkylamino analogs .

Pharmacological Potential

Table 2: Receptor Affinity and Docking Studies

Insights :

- The allylamino group may facilitate interactions with DPP-4 residues (Tyr547, Glu206) through hydrogen bonding or π-π stacking, similar to sitagliptin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of purine derivatives typically involves coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases such as triethylamine to facilitate amide bond formation. Temperature control (20–25°C) and pH adjustments (neutral to slightly acidic) are critical to minimize side reactions. For example, purification via column chromatography with gradients of ethyl acetate and hexanes improves purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity and functional groups?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key diagnostic signals include:

- ¹H NMR : Allylamino protons (δ 5.8–5.2 ppm, multiplet), methyl ester (δ 3.7 ppm, singlet).

- HRMS : Expected [M+H]⁺ ion matching the molecular formula (C₁₄H₁₆N₆O₄, calculated 356.12 g/mol).

- X-ray diffraction confirms stereochemistry and substituent positioning .

Q. What solvents and stability conditions are recommended for handling this compound in vitro?

- Methodological Answer : The compound is soluble in DMSO (≥50 mg/mL) and stable at –20°C under inert gas (argon). Avoid aqueous solutions at pH >8 to prevent ester hydrolysis. Use LC-MS to monitor degradation over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting enzyme inhibition vs. receptor agonism)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cofactors). To validate:

- Conduct dose-response curves (IC₅₀/EC₅₀) across multiple assays (e.g., fluorescence polarization for kinase inhibition vs. cAMP ELISA for receptor activity).

- Use molecular docking to predict binding modes to targets like phosphodiesterases or adenosine receptors. Cross-validate with mutagenesis studies .

Q. What strategies are effective for modifying the purine core to enhance metabolic stability without compromising activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the C8 position to reduce oxidative metabolism. Replace the methyl ester with a tert-butyl ester to delay hydrolysis. Pharmacokinetic studies in rodent models (plasma t₁/₂ >4 hours) confirm improvements .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (log Kow via shake-flask method). Use Daphnia magna and algal toxicity assays (EC₅₀ <1 mg/L indicates high hazard). LC-MS/MS quantifies degradation products (e.g., free purine metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.